molecular formula C8H12O3 B3321540 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 135637-81-9

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B3321540
CAS No.: 135637-81-9
M. Wt: 156.18 g/mol
InChI Key: XAESUVRCRNJFDR-MEKDEQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be synthesized through various chemical reactions. One common method involves the cyclopropanation of ethyl diazoacetate with a suitable olefin under the influence of a rhodium catalyst . The reaction conditions typically include low catalyst loadings and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability . The compound is then purified through distillation or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for constructing intricate molecular architectures .

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProducts
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideAlcohols
Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxideSubstituted oxirane derivatives

Biological Research

Enzyme Mechanisms
In biological studies, this compound is utilized to probe enzyme mechanisms, particularly those involving epoxide intermediates. Its ability to form covalent adducts with nucleophilic sites on proteins allows researchers to investigate catalytic processes and reaction pathways in biochemistry .

Case Study: Enzyme Interaction Studies
A study highlighted the use of this compound in investigating epoxide metabolism, revealing insights into enzyme specificity and activity modulation .

Pharmaceutical Applications

Potential Pharmacological Agents
Research indicates that derivatives of this compound exhibit promising pharmacological properties. For instance, studies on its analogs have shown potential as ligands for histamine receptors (H3 and H4), suggesting applications in treating allergic reactions and other histamine-related conditions .

Table 2: Pharmacological Properties of Derivatives

Compound NameTarget ReceptorActivity TypeEC50 (nM)
(±)-Ethyl 4-Hydroxy-2-oxabicyclo[3.1.0]hexane-6-carboxylatehH4RAntagonist≥110
Trans-isomershH4RPartial AgonistVariable

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials such as polymers and resins with unique properties. Its versatility makes it a key building block in the production of various industrial compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations and serve as an intermediate in complex syntheses makes it particularly valuable in research and industry .

Biological Activity

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound notable for its unique structural and functional properties, which confer various biological activities. This article explores its synthesis, biological mechanisms, pharmacological potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has a molecular formula of C₈H₁₂O₃ and a molecular weight of approximately 156.18 g/mol. Its structure includes an oxabicyclic framework characterized by a carboxylate functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods:
The compound can be synthesized through various methods, including:

  • Intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
  • Gabriel synthesis , which involves the reaction of suitable precursors under controlled conditions.

These methods yield high-purity compounds suitable for further biological evaluation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as:

  • A substrate or inhibitor in enzyme-catalyzed reactions, binding to the active site and modulating enzymatic activity .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial properties : It has shown potential in inhibiting bacterial growth.
  • Antiviral applications : The compound serves as a precursor in synthesizing antiviral medications, including protease inhibitors .

Case Studies

  • Antiviral Activity : this compound has been explored as an intermediate in the synthesis of antiviral agents such as boceprevir and PF-07321332, demonstrating significant efficacy against viral infections .
  • Receptor Interaction Studies : A study evaluated the compound's interaction with histamine receptors (hH3R and hH4R), revealing that trans-diastereomers exhibited superior antagonistic activity compared to their cis counterparts, suggesting potential applications in treating allergic conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₂O₃Unique bicyclic structure with carboxylate functional group
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylateC₉H₁₃N₁O₃Contains nitrogen; exhibits different biological activities
6-Oxabicyclo[3.1.0]hexaneC₆H₈OLacks ethyl group; different reactivity profile

Future Directions

The biological profile of this compound is still under exploration, with ongoing studies aimed at elucidating its pharmacological potential and mechanisms of action. Future research may focus on:

  • In vivo studies to assess therapeutic efficacy.
  • Mechanistic studies to understand its interactions at the molecular level.

Properties

IUPAC Name

ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESUVRCRNJFDR-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

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